Cas no 208191-67-7 (Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)-)
Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)-
- 5-chloro-2-nitro-4-trifluoromethylphenol
- 208191-67-7
- MFCD29066507
- 5-chloro-2-nitro-4-(trifluoromethyl)phenol
- DB-155164
- SCHEMBL1024954
- G10769
-
- MDL: MFCD29066507
- Inchi: 1S/C7H3ClF3NO3/c8-4-2-6(13)5(12(14)15)1-3(4)7(9,10)11/h1-2,13H
- InChI Key: GXHGAEMUSLPVDF-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Cl)=C(C(F)(F)F)C=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 240.9753551Da
- Monoisotopic Mass: 240.9753551Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 66.1Ų
Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB276507-1 g |
5-Chloro-2-nitro-4-(trifluoromethyl)phenol; . |
208191-67-7 | 1g |
€490.00 | 2023-04-26 | ||
| abcr | AB276507-5 g |
5-Chloro-2-nitro-4-(trifluoromethyl)phenol; . |
208191-67-7 | 5g |
€1090.00 | 2023-04-26 | ||
| abcr | AB276507-1g |
5-Chloro-2-nitro-4-(trifluoromethyl)phenol; . |
208191-67-7 | 1g |
€490.00 | 2024-06-09 | ||
| abcr | AB276507-5g |
5-Chloro-2-nitro-4-(trifluoromethyl)phenol; . |
208191-67-7 | 5g |
€1090.00 | 2024-06-09 | ||
| Enamine | EN300-6736382-1.0g |
5-chloro-2-nitro-4-(trifluoromethyl)phenol |
208191-67-7 | 95% | 1.0g |
$0.0 | 2023-01-12 |
Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)- Suppliers
Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)- Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)-
Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl) (CAS No: 208191-67-7)
The compound Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl), with the CAS number 208191-67-7, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern on the phenol ring, featuring a chlorine atom at the 5-position, a nitro group at the 2-position, and a trifluoromethyl group at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses and applications.
Recent studies have highlighted the potential of Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl) as a precursor in the synthesis of advanced materials, such as high-performance polymers and functional coatings. The trifluoromethyl group, known for its strong electron-withdrawing effect and hydrophobic nature, significantly influences the physical and chemical properties of the compound. This makes it particularly useful in applications requiring resistance to harsh environmental conditions, such as corrosion protection and thermal stability.
In addition to its material science applications, this compound has shown promise in pharmacological research. The nitro group at the 2-position contributes to the molecule's redox properties, which are critical in drug design for targeting specific biological pathways. Recent investigations have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties.
The synthesis of Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl) typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the nitration of a chlorophenol derivative followed by subsequent fluorination steps to introduce the trifluoromethyl group. Researchers have recently developed more efficient synthetic routes that minimize waste and improve scalability, making this compound more accessible for industrial applications.
From an environmental perspective, understanding the fate and behavior of Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl) in various ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments due to its stable aromatic structure.
In conclusion, Phenol, 5-Chloro-2-Nitro-4-(Trifluoromethyl) (CAS No: 208191-67-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemistry research and development.
208191-67-7 (Phenol, 5-chloro-2-nitro-4-(trifluoromethyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)